Lanthionine

Übersicht

Beschreibung

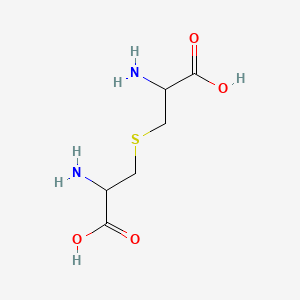

Lanthionine is a nonproteinogenic amino acid with the chemical formula (HOOC-CH(NH₂)-CH₂-S-CH₂-CH(NH₂)-COOH) . It is typically formed by a cysteine residue and a dehydrated serine residue. Despite its name, this compound does not contain the element lanthanum. This compound was first isolated in 1941 by treating wool with sodium carbonate . It is a sulfur-containing amino acid and has been found in human hair, lactalbumin, feathers, bacterial cell walls, and is a component of lantibiotics .

Synthetic Routes and Reaction Conditions:

Sulfur Extrusion from Cystine: This method involves the removal of sulfur from cystine to form this compound.

Ring Opening of Serine β-Lactone: This method involves the regioselective ring opening of serine β-lactone derivatives.

Hetero-Conjugate Addition of Cysteine to Dehydroalanine: This method involves the addition of cysteine to dehydroalanine.

Industrial Production Methods:

- The sulfur extrusion method is the only pathway for this compound that has been employed in the total synthesis of a lantibiotic .

- Biosynthesis of the this compound bridge in peptidic natural products can be accomplished through various pathways, such as the dedicated dehydratase (NisB) and cyclase (NisC) in the antibiotic nisin .

Types of Reactions:

Dehydration: this compound undergoes dehydration of serine or threonine residues.

Intramolecular Addition: Cysteine thiols add to the resulting dehydro amino acids.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Neuroprotective Effects

Lanthionine and its derivatives have shown promise in neuroprotection and anti-inflammatory activities. Research indicates that this compound can exert antioxidant effects, which may be beneficial in treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. A study demonstrated that this compound metabolites display neuroprotective properties by modulating neurotransmitter interactions, suggesting potential therapeutic roles in central nervous system disorders .

1.2 Cancer Treatment

Recent patents have highlighted the potential of this compound ketimine derivatives in cancer therapy. These compounds exhibit anti-proliferative effects, indicating their utility in developing novel anticancer agents. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential for brain tumors .

1.3 Biosynthesis of Therapeutics

This compound is also utilized in the biosynthesis of lantibiotics—peptides with antimicrobial properties. These peptides are produced using engineered bacteria that contain this compound-introducing enzymes, allowing for the development of stable therapeutic candidates targeting various pathogens .

Nutritional Applications

This compound has been studied for its nutritional value, particularly in animal feed. Research indicates that it can be partially utilized by animals, with studies showing varying availability rates depending on the isomeric form administered. For instance, the racemic mixture of this compound showed a 32% availability in rats, while the L-DL-isomeric mixture exhibited a 52% availability .

Food Science Applications

3.1 Gelation Properties

In food science, this compound has been found to influence gelation properties in proteins. Its presence can enhance the strength of gels formed from egg whites by reinforcing intermolecular crosslinks. This application is particularly relevant in the formulation of food products requiring specific textural attributes .

3.2 Preservation Against Pathogens

Lantibiotics derived from this compound are used as natural preservatives in food products due to their effectiveness against food-borne pathogens without contributing to resistance development. They have been employed commercially for decades, showcasing their reliability and safety in food preservation .

Biotechnological Innovations

4.1 Genetic Engineering

Recent advancements have enabled the genetic engineering of bacteria to produce this compound-containing peptides efficiently. This biotechnological approach allows for high-throughput screening of tailored peptides with specific pharmacological properties, paving the way for new drug discoveries targeting G protein-coupled receptors (GPCRs) .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal | Neuroprotection | Antioxidant and anti-inflammatory effects observed |

| Cancer treatment | Anti-proliferative effects noted | |

| Nutritional | Animal feed | Availability rates vary; higher in L-DL-isomeric form |

| Food Science | Gelation properties | Strengthens protein gels |

| Natural preservatives | Effective against pathogens | |

| Biotechnology | Genetic engineering | Efficient production of bioactive peptides |

Case Studies

- Neuroprotective Study : A study published in PLOS Biology investigated the binding affinity of this compound metabolites to synaptosomal membranes, revealing significant neuroprotective potential through receptor-ligand interactions .

- Cancer Research : Patents related to this compound ketimine derivatives demonstrated their efficacy against cancer cell lines, highlighting their promise as therapeutic agents .

- Food Preservation : Research on lantibiotics derived from this compound confirmed their broad-spectrum antimicrobial activity, supporting their use as natural food preservatives without promoting resistance .

Wirkmechanismus

Lanthionine-containing peptides, such as lantibiotics, exert their effects through several mechanisms:

Interaction with Lipid II: Lantibiotics like nisin inhibit the growth of target cells by abducting the cell wall precursor lipid II from the septum and forming pores composed of lipid II and nisin.

Thioether Bridges: The thioether bridges in this compound-containing peptides render them resistant to breakdown by peptidases.

Vergleich Mit ähnlichen Verbindungen

Lanthionine is unique due to its thioether-bridged structure. Similar compounds include:

β-Methylthis compound: Another thioether-bridged amino acid found in lantibiotics.

Lysinoalanine: A compound with similar structural features but different biological activities.

This compound’s uniqueness lies in its widespread presence in nature and its role in the formation of lantibiotics, which have significant antimicrobial properties .

Biologische Aktivität

Lanthionine is a sulfur-containing amino acid that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its roles in neuroprotection, immune modulation, vascular health, and its implications in chronic diseases.

Overview of this compound

This compound, a product of cysteine metabolism, is characterized by its unique thioether linkage. It is produced primarily through the action of this compound synthetase enzymes. The compound has been identified as a significant metabolite in various biological contexts, particularly in relation to inflammation and cellular signaling.

Biological Activities

1. Neuroprotective Effects

This compound has demonstrated neuroprotective properties through various mechanisms:

- Antioxidant Activity : Studies indicate that this compound metabolites exhibit antioxidant effects, which may protect neuronal cells from oxidative stress .

- Autophagy Activation : Recent research shows that this compound ketamine (LK), an analog of this compound, activates autophagy in neuronal cell lines. This process is crucial for cellular maintenance and has implications for neurodegenerative diseases .

2. Immune Modulation

This compound synthetase C-like 2 (LANCL2) has been identified as a therapeutic target for modulating immune responses:

- Inflammation Regulation : Oral administration of NSC61610, a compound related to LANCL2, has been shown to reduce morbidity and mortality in influenza virus infections by downregulating pro-inflammatory cytokines like TNF-α and MCP-1 . This suggests a potential role for this compound in managing inflammatory diseases.

3. Vascular Health

This compound has been implicated in vascular calcification (VC), particularly in patients with chronic kidney disease (CKD):

- Uremic Toxin Role : Elevated levels of this compound have been associated with increased intracellular calcium in endothelial cells, contributing to vascular calcification processes . This highlights its potential as a biomarker for cardiovascular risk in CKD patients.

Case Study 1: Neuroprotection

In a study involving motor neuron-like cells, treatment with LK analogs led to enhanced autophagy flux, suggesting that targeting this compound pathways may offer therapeutic benefits for neurodegenerative conditions .

Case Study 2: Immune Response

A study on mice infected with influenza A demonstrated that NSC61610 treatment improved recovery by enhancing IL-10 production from CD8+ T cells and macrophages, indicating the immunomodulatory potential of this compound-related compounds .

Table 1: Biological Activities of this compound

Research Findings

Recent findings underscore the multifaceted roles of this compound:

- Metabolic Pathways : this compound's involvement in metabolic pathways suggests it may serve as a signaling molecule influencing various physiological functions .

- Therapeutic Potential : Given its diverse activities, this compound and its derivatives could be explored further for therapeutic applications in neurodegenerative diseases, inflammatory disorders, and cardiovascular health.

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPCPZJAHOETAG-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871812, DTXSID601020926 | |

| Record name | L-Lanthionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Lanthionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922-55-4, 3183-08-2 | |

| Record name | L-Lanthionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Lanthionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3183-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanthionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003183082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lanthionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Lanthionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-(2-amino-2-carboxyethyl)-DL-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANTHIONINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N5M8Q1P1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LANTHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO78O46X3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lanthionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.